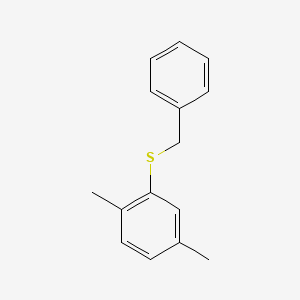

Benzyl(2,5-dimethylphenyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSNGWXMPSXGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2,5 Dimethylphenyl Sulfane and Analogous Sulfanes

Direct Carbon-Sulfur Bond Formation Strategies

The direct formation of a C–S bond is the most straightforward approach to synthesizing thioethers. This can be broadly categorized into nucleophilic substitution reactions and metal-catalyzed coupling processes. acsgcipr.orgthieme-connect.com

Nucleophilic Substitution Reactions with Halides

Nucleophilic substitution is a classical and widely employed method for forming C–S bonds. thieme-connect.com These reactions typically involve a sulfur-based nucleophile attacking a carbon-based electrophile, or vice versa, to form the desired thioether. acsgcipr.org

One of the most common methods for synthesizing aryl alkyl thioethers is the alkylation of an aryl thiolate. thieme-connect.com In the context of synthesizing benzyl(2,5-dimethylphenyl)sulfane, this involves the reaction of a 2,5-dimethylphenyl thiolate with a benzyl (B1604629) halide.

The first step is the deprotonation of 2,5-dimethylbenzenethiol (B1294982) (also known as 2,5-dimethylthiophenol) with a suitable base to generate the corresponding thiolate anion. acsgcipr.org This nucleophilic thiolate then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the C–S bond in a typical SN2 reaction. acsgcipr.org

The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, or sodium hydride. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic attack.

Table 1: Representative Conditions for Alkylation of Aryl Thiolates

| Aryl Thiol | Alkyl Halide | Base | Solvent | Reference Reaction |

|---|---|---|---|---|

| 2,5-Dimethylbenzenethiol | Benzyl Bromide | Potassium Carbonate | Acetone | General SN2 Thioether Synthesis |

| Thiophenol | Benzyl Bromide | Sodium Hydroxide | Ethanol (B145695)/Water | Classical Thioether Synthesis |

An alternative nucleophilic substitution approach is the arylation of benzyl thiol (also known as benzyl mercaptan). In this strategy, benzyl thiol is deprotonated to form the benzyl thiolate anion, which then acts as the nucleophile. This anion attacks an activated aryl halide, such as 2,5-dimethylphenyl iodide or bromide, where the aromatic ring is rendered susceptible to nucleophilic aromatic substitution (SNAr).

For an SNAr reaction to proceed efficiently, the aryl halide typically requires the presence of strong electron-withdrawing groups (e.g., nitro or cyano groups) positioned ortho or para to the leaving group. researchgate.net In the case of 2,5-dimethylphenyl halides, the electron-donating nature of the methyl groups makes the standard SNAr reaction challenging without the aid of a metal catalyst. Therefore, this method is less common for this specific transformation compared to metal-catalyzed approaches. thieme-connect.de

Metal-Catalyzed Coupling Reactions for Thioether Synthesis

To overcome the limitations of traditional nucleophilic substitution, particularly with less reactive aryl halides, metal-catalyzed cross-coupling reactions have become indispensable tools for C–S bond formation. researchgate.netthieme-connect.de Palladium and copper are the most extensively used metals for this purpose. researchgate.net

Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions adapted for sulfur, are highly effective for forming C–S bonds. thieme-connect.denih.gov These reactions can couple a wide range of aryl halides or triflates with thiols, including the synthesis of unsymmetrical diaryl and aryl alkyl thioethers. thieme-connect.denih.gov

The synthesis of this compound via this method would involve the reaction of 2,5-dimethylbenzenethiol with a benzyl halide, or benzyl thiol with a 2,5-dimethylphenyl halide, in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to yield the thioether product and regenerate the catalyst.

Key components of these reactions include a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, DPEPhos, or specialized Buchwald ligands like CyPF-t-Bu), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu). nih.govnih.gov The choice of ligand is critical and often determines the scope and efficiency of the reaction. thieme-connect.de One-pot procedures have been developed where two different aryl halides are coupled with a thiol surrogate, demonstrating the versatility of this methodology. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed C-S Coupling Systems

| Palladium Source | Ligand | Base | Reactants | Reference Reaction Type |

|---|---|---|---|---|

| Pd(OAc)₂ | CyPF-tBu | CsF | Aryl Halide + Triisopropylsilanethiol | One-pot diaryl thioether synthesis nih.gov |

| Pd(PPh₃)₄ | - | NaOt-Bu | Aryl Iodide + Thiophenol | Early C-S cross-coupling nih.gov |

| Pd₂(dba)₃ | Xantphos | DIPEA | Aryl Halide + Thiol | General thioether synthesis |

Copper-catalyzed C–S bond formation, a variation of the Ullmann condensation, is another powerful method for synthesizing thioethers. nih.gov These reactions are often more cost-effective than their palladium-catalyzed counterparts. The reaction typically involves coupling an aryl halide with a thiol in the presence of a copper catalyst and a base, often in a polar, high-boiling solvent like DMF or DMSO.

For the synthesis of this compound, this could involve the reaction of 2,5-dimethylbenzenethiol with a benzyl halide or benzyl alcohol. nih.gov A variety of copper sources can be used, including CuI, Cu₂O, or copper nanoparticles, often in conjunction with a ligand such as phenanthroline or an amino acid to facilitate the catalytic cycle. nih.govnih.gov

Recent advancements have led to the development of one-pot syntheses where a thiol precursor, such as potassium ethyl xanthogenate, is used to generate the thiol in situ, avoiding the handling of often malodorous thiols. nih.gov This strategy has been successfully applied to the synthesis of aryl alkyl thioethers. nih.gov Furthermore, copper-catalyzed methods have been developed for the direct coupling of benzyl alcohols with thiols through C-O bond cleavage, providing an alternative to the use of halides. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Chemical Formula | Role in Synthesis |

|---|---|---|---|

| This compound | Benzyl 2,5-dimethylphenyl sulfide (B99878) | C₁₅H₁₆S | Target Product |

| 2,5-Dimethylbenzenethiol | 2,5-Dimethylthiophenol | (CH₃)₂C₆H₃SH | Starting Material (Thiol) sigmaaldrich.com |

| Benzyl Bromide | (Bromomethyl)benzene | C₇H₇Br | Starting Material (Alkyl Halide) |

| Benzyl Thiol | Benzyl mercaptan | C₇H₈S | Starting Material (Thiol) |

| 2,5-Dimethylphenyl Iodide | 1-Iodo-2,5-dimethylbenzene | C₈H₉I | Starting Material (Aryl Halide) |

| Palladium(II) Acetate | Pd(OAc)₂ | Pd(C₂H₃O₂)₂ | Catalyst Precursor nih.gov |

| Copper(I) Iodide | CuI | CuI | Catalyst |

| Potassium Ethyl Xanthogenate | C₃H₅KOS₂ | Thiol Precursor nih.gov | |

| Triisopropylsilanethiol | TIPS-SH | C₉H₂₂SSi | Thiol Surrogate nih.gov |

| Benzyl Alcohol | C₇H₈O | Starting Material (Alcohol) nih.gov |

Zinc-Mediated Palladium-Catalyzed Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-S bonds. The addition of zinc compounds can significantly enhance the efficacy of these reactions. It has been observed that a substoichiometric amount of zinc chloride can mitigate the strong coordination of thiolates to the palladium catalyst, thereby preventing catalyst deactivation. nih.gov This approach represents a significant advancement, enabling the use of more common monodentate phosphine ligands in palladium-catalyzed aryl sulfide synthesis. nih.gov

One notable method involves the in-situ formation of an organozinc reagent from a benzyl halide, which then participates in a palladium-catalyzed cross-coupling with an aryl halide. This "on water" approach is remarkably straightforward, allowing for the synthesis of unsymmetrical diarylmethanes at room temperature without the need for surfactants. nih.gov For instance, the reaction of a benzyl halide with an aryl bromide in the presence of zinc dust and a palladium catalyst, such as PdCl₂(Amphos)₂, in water can produce the desired diarylmethane in high yields. nih.gov

Another relevant palladium-catalyzed reaction is the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. A single catalyst system, derived from Pd(dba)₂ and NiXantPhos, can efficiently catalyze the α-arylation of sulfides, followed by C-S bond cleavage and subsequent C-S bond formation, leading to the synthesis of diaryl sulfides in good to excellent yields. organic-chemistry.orgacs.orgresearcher.life

| Catalyst System | Reactants | Solvent | Additive/Base | Conditions | Yield | Ref |

| PdCl₂(Amphos)₂ | Benzyl halide, Aryl bromide | Water | Zinc dust, TMEDA | Room Temp, 8h | High | nih.gov |

| Pd(dba)₂/NiXantPhos | Aryl benzyl sulfide, Aryl bromide | CPME | NaN(SiMe₃)₂ | - | up to 80% | organic-chemistry.org |

Table 1: Examples of Zinc-Mediated and Palladium-Catalyzed Sulfane Synthesis

Organometallic Reagent-Based Syntheses

Organometallic reagents, particularly organolithium and Grignard reagents, are highly valued for their strong nucleophilicity and are frequently employed in the synthesis of thioethers. wikipedia.orgsigmaaldrich.comwikipedia.orgbyjus.comlibretexts.org These reagents are typically prepared by reacting an organic halide with the corresponding metal, such as lithium or magnesium, in an ethereal solvent under anhydrous conditions. libretexts.orgadichemistry.com

The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers. libretexts.org This property is harnessed in the synthesis of sulfanes, where the organometallic compound reacts with a suitable sulfur-containing electrophile. For instance, Grignard reagents (R-MgX) can react with compounds containing a sulfur-leaving group to form a new C-S bond. byjus.comadichemistry.com

A novel approach for the synthesis of benzyl sulfides involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters. This reaction proceeds via an unexpected carbon-sulfur bond formation, where the benzyl Grignard reagent directly attacks the sulfur atom of the phosphinic acid thioester. researchgate.net This method has a broad substrate scope and has been successfully applied to the synthesis of drug analogs. researchgate.net

| Organometallic Reagent | Sulfur Source | Product Type | Ref |

| Benzylmagnesium chloride | Phosphinic acid thioester | Benzyl sulfide | researchgate.net |

| Alkyllithium | Disulfides | Thioether | youtube.com |

Table 2: Application of Organometallic Reagents in Sulfane Synthesis

Indirect Synthesis via Precursor Transformation

An alternative strategy for the synthesis of sulfanes involves the transformation of a pre-existing sulfur-containing functional group. This indirect approach often provides a milder and more controlled route to the desired product.

Reduction of Sulfoxides to Thioethers

The deoxygenation of sulfoxides is a fundamental transformation in organic synthesis that yields the corresponding thioethers (sulfides). organic-chemistry.org This reduction can be achieved through various methods, including the use of chemical reducing agents and transition metal-mediated processes.

Several chemical reagents are effective for the reduction of sulfoxides. A combination of triflic anhydride (B1165640) (Tf₂O) and potassium iodide (KI) in acetonitrile (B52724) has been shown to be a highly efficient system for the deoxygenation of a wide range of sulfoxides, providing the corresponding sulfides in excellent yields, often greater than 90%, within minutes at room temperature. organic-chemistry.orgresearchgate.net This method is notable for its high chemoselectivity, tolerating various functional groups such as alkenes, ketones, esters, and aldehydes. organic-chemistry.orgresearchgate.net

Another effective reagent system is sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂) in anhydrous tetrahydrofuran (B95107) (THF) . organic-chemistry.org This combination readily converts various sulfoxides to their thioether counterparts in excellent yields and also exhibits good chemoselectivity, leaving other reducible functional groups like esters and nitriles intact. organic-chemistry.orgedwiserinternational.comresearchgate.netsvedbergopen.com

| Reducing Agent | Substrate | Solvent | Conditions | Yield | Ref |

| Triflic Anhydride / Potassium Iodide | Diaryl, Dialkyl, Aryl-alkyl, Cyclic Sulfoxides | Acetonitrile | Room Temp, minutes | >90% | organic-chemistry.orgresearchgate.net |

| Sodium Borohydride / Iodine | Various Sulfoxides | Anhydrous THF | - | Excellent | organic-chemistry.org |

Table 3: Chemical Reduction of Sulfoxides to Thioethers

Transition metal catalysts offer an alternative, often milder, route for the deoxygenation of sulfoxides. A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction in the presence of triphenyl phosphite (B83602) (P(OPh)₃) as the stoichiometric reductant allows for the chemoselective deoxygenation of sulfoxides to sulfides. organic-chemistry.orgresearchgate.net

More recently, heterogeneous cobalt-molybdenum bimetallic catalysts supported on nitrogen-doped carbon (Co-Mo/NC) have been developed for the hydrodeoxygenation of sulfoxides under mild conditions (25–80 °C and 10 bar H₂). rsc.org This represents a significant advance as the first example of using heterogeneous non-noble metal catalysts for this transformation. rsc.org Additionally, plasmonic molybdenum oxide hybrids have been shown to exhibit dramatic activity enhancement under visible light for the deoxygenation of sulfoxides, offering a greener protocol. nih.govamazonaws.com

| Catalyst | Reductant | Conditions | Key Feature | Ref |

| Dichlorodioxomolybdenum(VI) | P(OPh)₃ | - | Chemoselective | organic-chemistry.orgresearchgate.net |

| Co-Mo/NC (heterogeneous) | H₂ | 25-80 °C, 10 bar | Heterogeneous, non-noble metal | rsc.org |

| Plasmonic Molybdenum Oxide Hybrid | H₂ | Room Temp, visible light | Enhanced activity with light | nih.govamazonaws.com |

Table 4: Transition Metal-Mediated Deoxygenation of Sulfoxides

Derivatization of Thiophenols and Related Sulfur Precursors

The direct derivatization of thiophenols provides a straightforward route to unsymmetrical sulfanes. A common method involves the reaction of a thiophenol with a benzyl halide in the presence of a base. For instance, the synthesis of aryl benzyl sulfides can be achieved by reacting a thiophenol with a benzyl halide. nih.gov

Phase-transfer catalysis (PTC) is another effective technique for the synthesis of sulfides from thiols and halides. nih.gov This method facilitates the reaction between reactants present in different phases, often an aqueous and an organic phase, by using a phase-transfer catalyst to transport one of the reactants across the phase boundary. nitrkl.ac.in

A one-pot synthesis of benzyl thioethers from benzyl halides using thiourea (B124793) as a sulfur source offers an alternative that avoids the handling of malodorous thiols. arkat-usa.org In this process, the benzyl halide first reacts with thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ with a base to generate the thiolate. This thiolate subsequently reacts with a second benzyl halide to produce the thioether. arkat-usa.org

| Reactants | Catalyst/Base | Method | Product | Ref |

| Thiophenol, Benzyl halide | Base | Base-catalyzed condensation | Aryl benzyl sulfide | nih.gov |

| Thiol, Halide | Phase-transfer catalyst | Phase-Transfer Catalysis | Sulfide | nih.gov |

| Benzyl halide, Thiourea | Base | One-pot synthesis | Benzyl thioether | arkat-usa.org |

Table 5: Synthesis of Sulfanes from Thiophenols and Precursors

Multi-Step Approaches from Substituted Anilines

The synthesis of aryl sulfanes can be accomplished through multi-step sequences originating from substituted anilines. These methods often involve the strategic manipulation of the amino group and the introduction of a sulfur-containing moiety onto the aromatic ring. A general, illustrative pathway involves the protection of the reactive amino group, followed by electrophilic substitution to install a sulfonyl group, which is subsequently reduced and alkylated.

A common initial step is the protection of the aniline's amino group, for instance, by acetylation to form an acetanilide. This is crucial because the unprotected amino group is highly reactive and can lead to undesirable side reactions, such as acting as a base or a nucleophile. utdallas.edu The acetyl group moderates the activating nature of the amine and directs subsequent electrophilic substitution primarily to the para position. utdallas.edu

The subsequent step typically involves chlorosulfonylation, where the protected aniline (B41778) is reacted with an agent like chlorosulfonic acid to introduce a sulfonyl chloride (-SO₂Cl) group onto the ring. This electrophilic aromatic substitution is a key step in forming the carbon-sulfur bond framework. utdallas.edu The resulting sulfonyl chloride is a versatile intermediate.

For the synthesis of sulfanes, the sulfonyl chloride can be reduced to a thiophenol. Various reducing agents can be employed for this transformation. Once the thiophenol is obtained, it can be converted to the final unsymmetrical sulfane via nucleophilic substitution with a suitable alkyl halide, such as benzyl bromide, in the presence of a base.

An alternative approach involves the S-arylation of a thiophenol with a nitro-substituted aryl halide, followed by the reduction of the nitro group to an amine. For instance, a process to create an analogue involves reacting 2,4-dimethylthiophenol with a 2-nitro-substituted phenyl derivative. google.com The resulting nitro-sulfane intermediate is then reduced to the corresponding aniline derivative. google.com This aniline can then be further modified, demonstrating the utility of aniline derivatives as precursors in the synthesis of complex sulfanes. google.com While these multi-step syntheses offer a viable route, they can be lengthy and generate significant waste, prompting research into more direct C-H functionalization methods. uva.nl

Table 1: Illustrative Multi-Step Synthesis from Aniline Derivative

| Step | Reaction | Purpose |

| 1 | Acetanilide Formation | Protection of the amino group to prevent side reactions and direct substitution. utdallas.edu |

| 2 | Chlorosulfonylation | Introduction of a sulfonyl chloride group onto the aromatic ring. utdallas.edu |

| 3 | Reduction to Thiophenol | Conversion of the sulfonyl chloride to a thiol. |

| 4 | S-Alkylation | Reaction of the thiophenol with an alkyl halide (e.g., benzyl bromide) to form the final sulfane. |

Conversion of Sulfinates

The conversion of sulfinates, particularly sodium sulfinates (RSO₂Na), represents a powerful and versatile strategy for the synthesis of sulfanes. rsc.org Sulfinates can function as effective sulfenylating or sulfinylating reagents, enabling the formation of carbon-sulfur bonds under various reaction conditions. rsc.orgsemanticscholar.org

The synthesis of sulfanes from sulfinates typically involves the reaction of a sulfinate salt with an appropriate electrophile. Although more commonly used for creating sulfones, under specific reductive conditions or through certain catalytic cycles, sulfinates can be precursors to sulfides. One approach involves the reduction of the sulfinate to a thiol or thiolate in situ, which then reacts with an alkylating agent.

A more direct route involves the reaction of sulfinic acids or their salts with electrophiles. For example, alkyl arenesulfinates can be prepared by reacting sulfinic acids with alcohols. organic-chemistry.org While these are esters, related chemistry can lead to C-S bond formation. The reaction of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) can generate a sulfinic acid derivative that reacts with various nucleophiles, showcasing the versatility of sulfinate-related intermediates. organic-chemistry.org

Recent advances have focused on transition-metal-free methods. For example, a Brønsted acid-mediated addition of sodium sulfinates to allenes has been developed, providing a direct route to allylic sulfones. chemrxiv.org While this produces a sulfone, the underlying principle of activating a sulfinate to add across a C-C multiple bond is relevant. By modifying the reaction to be reductive, a similar approach could potentially yield sulfanes.

The general process for preparing sulfinates themselves is often straightforward, commonly involving the reduction of the corresponding sulfonyl chloride with reagents like sodium sulfite. nih.gov This accessibility makes them attractive starting materials for a wide range of organosulfur compounds. rsc.orgnih.gov

Table 2: Synthesis of Organosulfur Compounds from Sodium Sulfinates

| Product Type | Bond Formed | General Reaction | Reference |

| Thiosulfonates | S-S | Coupling of thiols with sodium sulfinates. | nih.gov |

| Sulfonamides | N-S | Coupling of amines with sodium sulfinates. | nih.gov |

| Sulfides/Sulfones | S-C | Reaction with electrophiles or coupling partners. | rsc.orgsemanticscholar.org |

Green Chemistry Principles in Sulfane Synthesis

The application of green chemistry principles to the synthesis of sulfanes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of solvent-free reaction conditions and the development of sustainable catalyst systems.

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry. This approach eliminates solvent-related waste, toxicity, and purification costs. For sulfane synthesis, a simple and highly efficient green protocol has been developed for the preparation of sulfides from thiols and various alkyl halides. researchgate.net

This method involves directly mixing an aryl or alkyl thiol with a reactive halide, such as a benzyl or allyl halide, and heating the mixture, often at temperatures around 100°C, without any solvent or catalyst. researchgate.net The reaction proceeds to completion, yielding the desired sulfane with high purity after simple workup. This methodology is applicable to a range of substrates, including those that would be used to generate this compound (i.e., 2,5-dimethylthiophenol and a benzyl halide). researchgate.net The absence of a solvent simplifies the reaction setup and product isolation, often requiring only preparative thin-layer chromatography (TLC) for purification. researchgate.net

Another example of green synthesis involves the reaction of diallylic disulfides with elemental sulfur in a solvent-free, one-pot process to create polysulfanes. lookchem.com This method is noted for being fast, atom-economical, and suitable for scaling up. lookchem.com These examples demonstrate that solvent-free conditions are not only environmentally preferable but can also be synthetically efficient for the preparation of sulfanes.

Table 3: Solvent-Free Synthesis of Benzyl Sulfides

| Thiol | Halide | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Benzyl chloride | 100 | 0.75 | 98 |

| 4-Methylthiophenol | Benzyl chloride | 100 | 0.75 | 97 |

| 4-Chlorothiophenol | Benzyl chloride | 100 | 1 | 96 |

| 2-Naphthalenethiol | Benzyl chloride | 100 | 1.5 | 95 |

| Data adapted from a study on solvent- and catalyst-free sulfide synthesis. researchgate.net |

Catalyst Systems for Enhanced Sustainability

The development of sustainable catalysts is another cornerstone of green chemistry, aiming to replace toxic reagents and stoichiometric promoters with efficient, recyclable, and environmentally benign catalytic systems.

In the realm of sulfane synthesis, visible-light photocatalysis has emerged as a promising green alternative. For example, carbon nitride, a non-toxic photocatalyst prepared from inexpensive precursors, can be used for the synthesis of sulfides. researchgate.net This approach often utilizes green solvents like ethanol and water, with air serving as the oxidant, representing a highly sustainable synthetic method. researchgate.net

Furthermore, research groups are actively developing new catalyst systems that function under mild, aqueous conditions. The Lipshutz group, for instance, has created surfactants that form micelles in water, creating nanoreactors that allow a wide range of transition metal-catalyzed cross-coupling reactions to proceed at room temperature. ucsb.edu These systems enable the use of parts-per-million (ppm) levels of catalysts like palladium, drastically reducing the amount of precious metal required. ucsb.edu Such technologies could be applied to the synthesis of aryl sulfanes, which often rely on palladium-catalyzed C-S bond formation. google.com

Even catalyst-free systems are being developed for related transformations. A novel, green method for the efficient synthesis of sulfonamides and sulfonyl azides from sulfonyl chlorides proceeds with high yields in short reaction times without any catalyst. researchgate.net While this specific reaction produces sulfonamides, it highlights a trend towards minimizing or eliminating catalyst use where possible, further enhancing the sustainability of synthetic processes in organosulfur chemistry. researchgate.net

Chemical Reactivity and Transformation Pathways of Benzyl 2,5 Dimethylphenyl Sulfane

Oxidative Transformations

Oxidation of the sulfur center in Benzyl(2,5-dimethylphenyl)sulfane can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reagents and reaction conditions employed.

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. For this compound, this can be achieved using a single equivalent of an oxidizing agent under mild conditions to prevent overoxidation to the sulfone. nih.gov A variety of reagents are effective for this purpose. Hydrogen peroxide in a solvent like glacial acetic acid is a common "green" oxidant for this transformation, providing high yields of the sulfoxide. nih.gov Other methodologies include the use of reagents like sodium bromate (B103136) (NaBrO₃) in ionic liquids, which has been shown to be effective for the selective oxidation of benzyl (B1604629) phenyl sulfide (B99878) to its corresponding sulfoxide. researchgate.net

The choice of solvent and catalyst can significantly influence the reaction's selectivity. For instance, certain transition-metal catalysts are designed to facilitate the selective transfer of a single oxygen atom. researchgate.net The general procedure for such a transformation involves dissolving the sulfide in an appropriate solvent and adding the oxidant slowly at a controlled temperature, often room temperature, until analysis indicates the complete consumption of the starting material. nih.gov

Reagents for Controlled Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temperature | High for Sulfoxide | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to Room Temperature | High for Sulfoxide (with 1 equivalent) | researchgate.net |

| Sodium Bromate (NaBrO₃) | Ionic Liquid (e.g., [bmim]Br), Neutral | High for Sulfoxide | researchgate.net |

| Cellulose Sulfuric Acid / H₂O₂ | Room Temperature | High for Sulfoxide | researchgate.net |

Further oxidation of the intermediate sulfoxide leads to the formation of Benzyl(2,5-dimethylphenyl)sulfone. This complete oxidation is typically achieved by using an excess of the oxidizing agent or by employing more powerful oxidation systems. organic-chemistry.orgorientjchem.org For example, using more than two equivalents of hydrogen peroxide, often with a suitable catalyst like tantalum carbide or niobium carbide, can drive the reaction to completion to form the sulfone. organic-chemistry.org Other highly effective reagents for synthesizing sulfones from sulfides include Oxone® (potassium peroxymonosulfate), permanganates, and dimethyldioxirane. orientjchem.org

Biocatalytic methods have also been explored, where certain microorganisms, such as strains of Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to oxidize alkyl aryl sulfides directly to their corresponding sulfones in high yields. orientjchem.org

The formation of a sulfone from a sulfide is a stepwise process. The initial step is the electrophilic attack of the oxidant on the electron-rich sulfur atom of this compound. This results in the formation of the corresponding sulfoxide, Benzyl(2,5-dimethylphenyl)sulfoxide.

Step 1: Sulfide to Sulfoxide Sulfide + [O] → Sulfoxide

The sulfoxide is more electron-poor than the starting sulfide due to the presence of the electronegative oxygen atom. However, the sulfur atom in the sulfoxide can still be oxidized further. The second step of the mechanism involves the oxidation of the intermediate sulfoxide to the final sulfone product. orientjchem.org

Step 2: Sulfoxide to Sulfone Sulfoxide + [O] → Sulfone

This two-step sequence is why controlled oxidation to the sulfoxide is possible by limiting the amount of oxidant, while the use of excess oxidant drives the reaction forward to the thermodynamically stable sulfone. researchgate.netorientjchem.org

Complete Oxidation to Sulfones

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bonds in this compound can be cleaved under both reductive and oxidative conditions, leading to a variety of products.

Reductive cleavage of the C–S bond in benzyl sulfides can be achieved through several methods. One approach involves photochemical irradiation, which can cause efficient homolytic cleavage of the C–S bond to generate a benzyl radical and a 2,5-dimethylphenylthiyl radical. researchgate.net These radical intermediates can then undergo subsequent reactions such as hydrogen abstraction or coupling. researchgate.net

Another classical method for the reductive cleavage of benzylic groups involves catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or dissolution of metals in liquid ammonia (B1221849) (e.g., Na/NH₃). organic-chemistry.org While these methods are standard for cleaving benzyl ethers, they can also be effective for cleaving the C–S bond in benzyl sulfides, typically yielding toluene (B28343) and the corresponding thiol (2,5-dimethylthiophenol). The choice of conditions is critical to ensure selectivity, especially in complex molecules with other reducible functional groups. organic-chemistry.org

Oxidative cleavage of the benzylic C-S bond represents a significant transformation pathway. This can proceed via two main routes: oxidation at the benzylic carbon or activation via oxidation at the sulfur atom.

In a pathway analogous to the oxidative debenzylation of ethers, an oxidant can perform a formal hydride abstraction from the benzylic carbon. researchgate.netmpg.de This generates a stabilized carbocationic intermediate, which is then attacked by a nucleophile (often water present in the reaction medium). The resulting hemiacetal-like intermediate is unstable and fragments to yield 2,5-dimethylthiophenol and benzaldehyde. The thiophenol may be further oxidized depending on the reaction conditions.

Alternatively, a Pummerer-type fragmentation can lead to C–S bond cleavage. nih.gov This pathway begins with the oxidation of the sulfide to the sulfoxide. The sulfoxide is then activated by an electrophile (such as an acid anhydride), forming a sulfonium (B1226848) species. This intermediate can then undergo elimination or be attacked by a nucleophile, leading to the cleavage of the C–S bond and the formation of new products. nih.gov

Electrophilic Aromatic Substitution on Phenyl Rings

The 2,5-dimethylphenyl ring of this compound is anticipated to be reactive towards electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the two methyl groups and the benzylthio group (-SCH₂Ph).

Both methyl groups are activating and ortho-, para-directing. The benzylthio group is also generally considered to be activating and ortho-, para-directing due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. The combined influence of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the benzylthio group, which are also influenced by the methyl groups.

Specifically, the positions C4 and C6 are activated by the ortho- and para-directing benzylthio group. The C4 position is also para to the methyl group at C1 and ortho to the methyl group at C5. The C6 position is ortho to the benzylthio group and ortho to the methyl group at C1. The position C3 is activated by being ortho to the methyl at C2 and meta to the methyl at C5. Steric hindrance from the existing methyl groups and the benzylthio group will also play a significant role in determining the final product distribution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) | Reaction Conditions (Illustrative) |

| Br₂ / FeBr₃ | 4-Bromo-1-benzylthio-2,5-dimethylbenzene | Non-polar solvent, dark, room temperature |

| HNO₃ / H₂SO₄ | 4-Nitro-1-benzylthio-2,5-dimethylbenzene | Cooled, dropwise addition |

| SO₃ / H₂SO₄ | 4-(Benzylthio)-2,5-dimethylbenzenesulfonic acid | Fuming sulfuric acid |

Nucleophilic Aromatic Substitution on Phenyl Rings

Nucleophilic aromatic substitution (SNAr) on the phenyl rings of this compound is generally not a favored process under standard conditions. The 2,5-dimethylphenyl ring is electron-rich due to the presence of the activating methyl and benzylthio groups. SNAr reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) in positions ortho or para to a suitable leaving group, which are absent in this molecule. chembuyersguide.com Therefore, direct displacement of a group on the 2,5-dimethylphenyl ring by a nucleophile is highly unlikely.

Similarly, the phenyl ring of the benzyl group is also not activated towards nucleophilic attack.

Rearrangement Reactions and Intramolecular Processes

This compound is a candidate for several notable intramolecular rearrangement reactions characteristic of aryl sulfides.

Sommelet-Hauser Rearrangement: This rearrangement is a possibility if the sulfide is first converted into a sulfonium salt. For instance, methylation of the sulfur atom with a reagent like methyl iodide would yield a benzyl(2,5-dimethylphenyl)methylsulfonium salt. In the presence of a strong base, such as sodium amide, this salt could undergo a guidechem.comevitachem.com-sigmatropic rearrangement. evitachem.com The reaction proceeds through a benzylic ylide, leading to the formation of a new C-C bond at the ortho position of the benzyl ring. The expected product would be 2-(2,5-dimethylphenylthiomethyl)-N,N-dimethylaniline, assuming the initial sulfonium salt was formed with two methyl groups on the sulfur.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. guidechem.com For a compound like this compound, a modification of the structure would be necessary to facilitate this reaction. For example, if a nucleophilic group (like an amine or alcohol) were present on the benzyl group and an activating group (like a nitro group) were on the 2,5-dimethylphenyl ring, a Smiles rearrangement could occur. In its current form, without such modifications, the Smiles rearrangement is not a probable pathway.

Role as a Precursor in Diverse Synthetic Cascades

The structural motifs within this compound make it a potentially useful precursor for the synthesis of more complex molecules, particularly heterocyclic systems and quaternary salts.

Formation of Heterocyclic Systems

The sulfide linkage and the aromatic rings can be exploited to construct various heterocyclic frameworks.

Benzothiazoles: One potential application is in the synthesis of substituted benzothiazoles. For example, by introducing an amino group ortho to the sulfur atom on the 2,5-dimethylphenyl ring, the resulting compound could undergo cyclization reactions. A common method involves the reaction of an o-aminothiophenol derivative with various reagents. mdpi.com While this compound is not a direct precursor, its chemical modification could lead to intermediates for benzothiazole (B30560) synthesis.

Thiophenes: The synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. While not a direct application for this compound, the cleavage of the C-S bonds could potentially provide sulfur-containing fragments for such syntheses under specific conditions.

Generation of Quaternary Ammonium (B1175870) Salts

The term "quaternary ammonium salts" in the context of a sulfide precursor likely refers to the analogous quaternary sulfonium salts . The sulfur atom in this compound is nucleophilic and can react with alkyl halides to form ternary sulfonium salts.

For example, the reaction of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a benzyl(2,5-dimethylphenyl)methylsulfonium iodide . This reaction is a standard Sₙ2 type process where the sulfur atom acts as the nucleophile.

Table 2: Formation of a Quaternary Sulfonium Salt

| Reactant | Reagent | Product | General Conditions |

| This compound | Methyl Iodide | Benzyl(2,5-dimethylphenyl)methylsulfonium iodide | Aprotic solvent (e.g., acetone (B3395972), acetonitrile), room temperature |

These sulfonium salts are themselves useful synthetic intermediates, as discussed in the context of the Sommelet-Hauser rearrangement, and can also be used in various other organic transformations.

Advanced Spectroscopic and Structural Characterization of Benzyl 2,5 Dimethylphenyl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural details of a molecule by probing the magnetic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Elucidation

The protons of the benzyl (B1604629) group are expected to appear as a singlet for the methylene (B1212753) (-CH₂-) protons, likely in the range of 4.0-4.2 ppm, due to the deshielding effect of the adjacent sulfur atom and the phenyl ring. The five protons of the benzyl ring will likely resonate in the aromatic region, around 7.2-7.4 ppm, with a complex multiplet pattern due to spin-spin coupling.

The protons of the 2,5-dimethylphenyl group will also appear in the aromatic region. The three aromatic protons are expected to show distinct signals due to their specific positions relative to the methyl groups and the sulfur linkage. The two methyl groups will each produce a singlet, likely in the range of 2.2-2.5 ppm.

Predicted ¹H NMR Data for Benzyl(2,5-dimethylphenyl)sulfane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Benzyl -CH₂- | 4.0 - 4.2 | Singlet | 2H |

| Benzyl Aromatic Protons | 7.2 - 7.4 | Multiplet | 5H |

| 2,5-Dimethylphenyl Aromatic Protons | 6.9 - 7.2 | Multiplet | 3H |

| 2-Methyl Protons | 2.2 - 2.5 | Singlet | 3H |

| 5-Methyl Protons | 2.2 - 2.5 | Singlet | 3H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The methylene carbon of the benzyl group is expected to have a chemical shift in the range of 38-42 ppm. The carbon atoms of the benzyl ring will resonate in the aromatic region (approximately 127-138 ppm). Similarly, the carbons of the 2,5-dimethylphenyl ring will appear in the aromatic region, with the carbons bearing the methyl groups and the sulfur atom showing distinct shifts due to substitution effects. The methyl carbons are expected to appear in the aliphatic region, around 20-22 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | 38 - 42 |

| Benzyl Aromatic Carbons | 127 - 138 |

| 2,5-Dimethylphenyl Aromatic Carbons | 125 - 140 |

| 2-Methyl Carbon | 20 - 22 |

| 5-Methyl Carbon | 20 - 22 |

Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity Mapping

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity within the aromatic rings. An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methylene and methyl groups. The aromatic C-H stretches are typically found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is expected to appear as a weaker band in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend (CH₂ and CH₃) | 1375 - 1465 |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. The symmetric stretching of the sulfur bridge is often more prominent in the Raman spectrum than in the IR spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing Modes | 990 - 1010 |

| C-S Stretch | 600 - 800 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (C₁₅H₁₆S), the nominal molecular weight is 228 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates ions of thermally labile and large molecules with minimal fragmentation. nih.gov It is particularly useful for confirming the molecular weight of a compound. In ESI-MS, analytes are often observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or other adducts depending on the solvent system used. nih.gov

For this compound, analysis via ESI-MS would be expected to primarily show ions corresponding to the intact molecule with an attached cation. Given the presence of the sulfur atom, which has lone pairs of electrons, protonation could occur, although it is less basic than a nitrogen-based amine. The formation of a sodium adduct is also highly probable, especially if sodium salts are present in the sample or solvent.

Expected Ions in ESI-MS of this compound:

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₇S]⁺ | 229.10 | Protonated Molecule |

| [M+Na]⁺ | [C₁₅H₁₆SNa]⁺ | 251.09 | Sodium Adduct |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In contrast to the soft ionization of ESI, the standard ionization method in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive and reproducible fragmentation of the analyte. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

The fragmentation of this compound under EI conditions is predicted to be dominated by cleavages at the bonds adjacent to the sulfur atom and the aromatic rings, leading to the formation of stable carbocations.

The most prominent fragmentation pathway is expected to be the cleavage of the benzyl-sulfur bond. This leads to the formation of the benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91 . youtube.com This fragment is often the base peak in the mass spectra of benzyl-containing compounds. nih.govcaymanchem.com The other part of the molecule would form the 2,5-dimethylthiophenyl radical. Alternatively, the charge could be retained by the sulfur-containing fragment, yielding an ion at m/z 137 .

Predicted Major Fragments in the GC-MS Spectrum of this compound:

| m/z | Proposed Fragment | Structure | Notes |

|---|---|---|---|

| 228 | [C₁₅H₁₆S]⁺ | This compound | Molecular Ion (M⁺) |

| 137 | [C₈H₉S]⁺ | 2,5-Dimethylthiophenyl cation | Cleavage of the CH₂-S bond |

| 91 | [C₇H₇]⁺ | Tropylium ion | Cleavage of the CH₂-S bond, often the base peak. youtube.comcaymanchem.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characteristic of the chromophores present in the molecule.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings (the phenyl and the 2,5-dimethylphenyl moieties). The sulfur atom, acting as an auxochrome, can also influence the spectrum through n → σ* or n → π* transitions, although these are often weaker or obscured by the more intense π → π* bands.

The typical absorption bands for benzene (B151609) and its substituted derivatives are:

E₂-band: A strong absorption band around 200-220 nm.

B-band: A weaker, structured absorption band between 230-270 nm, which arises from a symmetry-forbidden transition. science-softcon.de

For this compound, the spectrum would represent a superposition of the chromophores present. The alkyl substitution on one ring and the thioether linkage are expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent like hexane):

| Band | Approximate λmax (nm) | Transition Type | Originating Chromophore |

|---|---|---|---|

| E₂-band | ~220 nm | π → π* | Phenyl and Dimethylphenyl Rings |

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. researchgate.net This effect is most pronounced for polar molecules, where a change in solvent polarity alters the energy difference between the ground and excited states.

This compound is a relatively non-polar molecule. Its dipole moment is expected to be small, arising mainly from the C-S-C linkage. Therefore, significant solvatochromic shifts based on solvent polarity are not anticipated. Any observed shifts in the UV-Vis spectrum when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol (B145695) or acetonitrile) would likely be small. These minor shifts are typically influenced more by the solvent's refractive index than by its polarity, and are often slight bathochromic shifts with increasing solvent refractive index.

X-ray Crystallography for Solid-State Molecular Architecture

The molecule possesses considerable conformational flexibility due to rotation around the C-S and C-C single bonds. The final conformation in the solid state would be a balance between intramolecular steric hindrance and favorable intermolecular packing forces. The two aromatic rings are not expected to be coplanar.

The crystal packing would likely be dominated by van der Waals forces. Additionally, weak intermolecular interactions such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule, could play a role in stabilizing the three-dimensional crystal structure. researchgate.netnih.gov

Computational and Theoretical Investigations of Benzyl 2,5 Dimethylphenyl Sulfane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aun.edu.egnih.govschrodinger.com It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting a wide range of molecular properties.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. This process theoretically finds the lowest energy conformation on the potential energy surface.

For Benzyl(2,5-dimethylphenyl)sulfane, this analysis would predict key structural parameters. While specific experimentally determined crystal structures for this exact compound are not available in the searched literature, a geometry optimization would provide theoretical values for:

Bond Lengths: The distances between connected atoms (e.g., C-S, C-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-S-C).

These predicted parameters are crucial for understanding the molecule's shape and steric properties. For comparison, a study on the related compound benzylphenyl sulfide (B99878) (which lacks the two methyl groups) has been reported, providing its molecular structure. researchgate.net However, the presence of the methyl groups at the 2 and 5 positions on the phenyl ring in the target compound would significantly influence its geometry due to steric hindrance, making direct data extrapolation unreliable.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.eg The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. aun.edu.eg

An FMO analysis for this compound would map the locations of the HOMO and LUMO across the molecule and calculate the energy gap. This would reveal which parts of the molecule (the benzyl (B1604629) ring, the dimethylphenyl ring, or the sulfur atom) are the most likely sites for electron donation and acceptance, thereby predicting its reactive behavior. No such specific analysis has been published for this compound.

An Electrostatic Potential (ESP) surface, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions.

Negative Potential (Red/Yellow): Indicates electron-rich areas, typically around electronegative atoms (like sulfur), which are favorable sites for electrophilic attack.

Positive Potential (Blue): Indicates electron-poor areas, often around hydrogen atoms, which are susceptible to nucleophilic attack.

Neutral Potential (Green): Represents regions of nonpolar character.

For this compound, an ESP analysis would highlight the electron-rich nature of the sulfur atom and the pi-systems of the aromatic rings, while showing positive potential on the peripheral hydrogen atoms. This provides a more detailed picture of reactivity than FMO analysis alone. No specific ESP maps for this compound are available in the literature.

Global and local reactivity descriptors are chemical concepts derived from DFT that quantify a molecule's reactivity. Fukui functions, for example, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide a more quantitative measure of the reactivity tendencies visualized in FMO and ESP analyses. A study of these descriptors would offer precise predictions about which specific atoms in this compound are most likely to participate in chemical reactions. However, no such calculations have been published for this molecule.

Conformational Analysis and Potential Energy Surfaces

This compound has several rotatable bonds, primarily the two carbon-sulfur bonds. This flexibility means the molecule can exist in various spatial arrangements, or conformations.

Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. This is often done by constructing a Potential Energy Surface (PES), which plots the molecule's energy as a function of one or more dihedral angles.

A detailed conformational analysis of this compound would be necessary to understand its preferred shape in different environments and the energy required to change that shape. This information is vital for predicting how it might interact with other molecules or biological targets. Such a study has not been found in the existing scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic behavior of a molecule, such as its conformational changes, flexibility, and interactions with its environment (e.g., a solvent).

An MD simulation of this compound would provide a movie-like depiction of its behavior, showing how the benzyl and dimethylphenyl groups rotate and flex at a given temperature. This would complement the static picture from conformational analysis by showing which conformations are most populated over time and how quickly the molecule transitions between them. No published studies have performed molecular dynamics simulations on this specific compound.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations have emerged as powerful tools for predicting and interpreting the spectroscopic properties of molecules. These computational methods, rooted in the principles of quantum mechanics, allow for the simulation of various spectra, providing valuable insights into the electronic and structural characteristics of compounds. For this compound, theoretical calculations can offer a detailed understanding of its Nuclear Magnetic Resonance (NMR) and vibrational spectra, as well as its electronic transitions.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The simulated ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the benzyl and the 2,5-dimethylphenyl rings, as well as singlets for the two methyl groups and the methylene (B1212753) bridge protons. The predicted chemical shifts would be influenced by the electronic environment of each proton. For instance, the protons on the 2,5-dimethylphenyl ring would have their chemical shifts affected by the electron-donating methyl groups and the sulfur atom. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule, aiding in the complete structural assignment.

Below is a hypothetical data table of simulated NMR chemical shifts for this compound, which would be the expected output from such a computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ||

| Benzyl-Aryl C-H | ||

| 2,5-dimethylphenyl-Aryl C-H | ||

| 2-CH₃ | ||

| 5-CH₃ | ||

| Benzyl-Aryl C | ||

| 2,5-dimethylphenyl-Aryl C | ||

| C-S | ||

| 2,5-dimethylphenyl-C-CH₃ |

Simulated Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface.

The simulated vibrational spectrum of this compound would reveal characteristic stretching and bending frequencies for its various functional groups. Key vibrational modes would include the C-H stretching of the aromatic rings and the methyl and methylene groups, the C=C stretching of the aromatic rings, and the C-S stretching frequency. The theoretical spectrum serves as a valuable guide for interpreting experimental IR and Raman spectra, allowing for a more confident assignment of the observed absorption bands. nih.gov

A table of predicted vibrational frequencies and their assignments for this compound would resemble the following:

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Aromatic C-H Stretch | |

| Aliphatic C-H Stretch (CH₃) | |

| Aliphatic C-H Stretch (CH₂) | |

| Aromatic C=C Stretch | |

| CH₂ Bend | |

| CH₃ Bend | |

| C-S Stretch |

Prediction of Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can simulate the UV-Visible spectrum, which provides information about the electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. These transitions would likely involve the π-electrons of the aromatic rings. The calculations could elucidate how the substitution pattern on the phenyl ring and the presence of the sulfur atom influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the electronic absorption properties of the molecule.

The predicted electronic transitions could be summarized in a table as follows:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| HOMO -> LUMO | |||

| HOMO-1 -> LUMO | |||

| HOMO -> LUMO+1 |

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. NCI analysis is a computational technique that visualizes and characterizes weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, based on the electron density and its derivatives.

A summary of the Hirshfeld surface analysis could be presented in a table like this:

Applications and Advanced Materials Science Integration of Benzyl 2,5 Dimethylphenyl Sulfane Analogues

Role as Synthetic Intermediates in Fine Chemical and Specialty Chemical Synthesis

Aryl thioethers are a significant class of organic compounds that serve as crucial intermediates in the synthesis of natural products and molecules with pharmaceutical and biological activity. researchgate.net The inherent reactivity of the carbon-sulfur bond and the potential for functionalization on the aromatic rings make compounds like Benzyl(2,5-dimethylphenyl)sulfane valuable building blocks in organic synthesis. acs.orgtaylorandfrancis.com

Building Blocks for Complex Organic Structures

The structural framework of this compound provides multiple reaction sites for building more complex molecular architectures. The thioether linkage itself can be a target for oxidation to sulfoxides and sulfones, which are also important functional groups in organic chemistry. britannica.com Furthermore, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, which is a key strategy for elaborating molecular complexity. Organosulfur compounds are valued reagents widely used for synthesizing new compounds. britannica.com The use of related building blocks, such as (aminoalkyl)diphenylphosphine sulfides, in the design of multidentate ligands highlights the modularity of sulfur-containing synthons. rsc.org Similarly, other benzyl-containing structures have been successfully employed as building blocks in heterocyclic synthesis, demonstrating the utility of this motif. nih.govresearchgate.net

Table 1: Examples of Complex Structures Derived from Thioether Building Blocks This table is interactive. You can sort and filter the data.

| Building Block Type | Resulting Complex Structure | Key Synthetic Transformation | Application Area |

|---|---|---|---|

| Aryl Thioethers | Biologically Active Molecules | C-S Coupling, Functionalization | Pharmaceuticals, Agrochemicals |

| Benzyl (B1604629) Thioethers | Heterocyclic Compounds | Cyclization Reactions | Medicinal Chemistry |

| (Aminoalkyl)phosphine Sulfides | Multidentate Pincer Ligands | Amide Coupling, Cyclopalladation | Catalysis, Medicinal Chemistry |

| Thioether-functionalized Arenes | Substituted Aromatics | Electrophilic Aromatic Substitution | Fine Chemicals |

Precursors for Advanced Functional Molecules

As precursors, this compound analogues are foundational materials for creating advanced functional molecules. The thioether group is a key functional group in a variety of pharmaceutical drugs, natural products, and organic materials. nih.gov For instance, the synthesis of sulfonamides, a critical class of antibacterial drugs, often involves intermediates that can be derived from aryl thioethers. The ability to precisely modify the structure of the parent thioether allows for the fine-tuning of the properties of the final functional molecule, which is essential in drug discovery and materials science. The development of new synthetic methods, such as the reaction of phosphinic acid thioesters with Grignard reagents to form benzyl sulfides, continues to expand the toolkit available for converting these precursors into valuable products. rsc.org

Catalysis and Ligand Design in Organometallic Chemistry

The sulfur atom in thioethers possesses lone pairs of electrons that can coordinate to transition metals, making them effective ligands in organometallic chemistry. thieme-connect.com This coordination ability is central to their application in catalysis, where they can stabilize metal centers and influence the reactivity and selectivity of catalytic transformations. nih.govthieme-connect.com

Ligands for Transition Metal Catalysts

Thioether-containing ligands have seen increasing use in transition metal catalysis, a field historically dominated by phosphorus and nitrogen-based ligands. thieme-connect.com Thioethers are considered soft ligands, making them particularly suitable for coordinating to soft transition metals. They can function as simple monodentate ligands or as part of a larger chelating structure. researchgate.net Transition metal thioether complexes are extensive and have been prepared with a wide range of metals, including palladium, platinum, ruthenium, and rhodium. wikipedia.org The thioether group can also act as a bridging ligand between two metal centers. wikipedia.org Furthermore, the thioether can serve as an internal directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective modification of remote C-H bonds to construct novel thioether compounds. nih.gov

Table 2: Representative Catalytic Reactions Employing Thioether Ligands This table is interactive. You can sort and filter the data.

| Reaction Type | Metal Catalyst | Role of Thioether Ligand | Typical Substrates |

|---|---|---|---|

| Allylic Substitution | Palladium (Pd) | Chiral Ligand, Stabilizer | Allylic Esters, Amines |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Stabilizing Ligand | Alkenes, Ketones |

| Michael Addition | Copper (Cu), Palladium (Pd) | Chiral Ligand | α,β-Unsaturated Compounds |

| C-H Functionalization | Palladium (Pd), Rhodium (Rh) | Directing Group | Unactivated Arenes |

| Cross-Coupling | Nickel (Ni), Cobalt (Co) | Ligand for Catalyst Stability | Aryl Halides, Thiols |

Chiral Analogues in Asymmetric Synthesis

The development of chiral, non-racemic thioether ligands has provided powerful tools for asymmetric synthesis, enabling the production of enantiomerically pure compounds. rsc.orgbohrium.com Unsymmetrical thioethers, such as this compound, are prochiral, meaning they can become chiral upon coordination to a metal center or through modification. wikipedia.org The design of chiral thioether ligands, often incorporating C2-symmetry or other stereochemical elements, is crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions. bohrium.com These ligands have been successfully applied in a multitude of asymmetric transformations, including allylic alkylations, hydrogenation, hydrosilylation, and conjugate additions. researchgate.netbohrium.com The synthesis of novel chiral ligands based on thiophene (B33073) backbones for use in copper-catalyzed Friedel–Crafts alkylations further illustrates the potential of this class of compounds. nih.gov

Integration into Polymeric Materials and Membranes

The incorporation of thioether functionalities into polymer backbones is a promising strategy for creating advanced materials with tailored properties. The presence of sulfur atoms can significantly enhance thermal stability, chemical resistance, and mechanical properties. researchgate.net

The introduction of thioether linkages into polymer structures can impart a range of desirable characteristics. These include a high refractive index, responsiveness to reactive oxygen species (ROS), ionic conductivity, and self-healing capabilities. rsc.org Organosulfur polymers are also being explored for energy applications, such as in the cathodes of lithium-sulfur batteries, where they can help mitigate the "shuttle effect" of polysulfides that limits battery life. rsc.org

Polymeric membranes based on thioethers are an important class of materials for separation processes like ion exchange and nanofiltration. researchgate.net Thioether groups can enhance a membrane's stability and function. For instance, introducing thioether units into polyamide reverse osmosis membranes has been shown to improve their resistance to chlorine. researchgate.net Furthermore, thioether-containing polymers can be designed to be sensitive to oxidation. This property is exploited in drug delivery systems, where amphiphilic block copolymers containing thioether pendants form micelles that can be destabilized by the oxidative environment of cancer cells, triggering the release of a chemotherapeutic drug. nih.gov

Table 3: Properties and Applications of Thioether-Containing Polymers This table is interactive. You can sort and filter the data.

| Polymer Type | Key Property from Thioether | Application |

|---|---|---|

| Poly(ester-alt-thioether) | Chemical Recyclability, ROS-Responsiveness | Degradable Plastics, Drug Delivery |

| Polysulfones | High Thermal Stability, Oxidation Resistance | Engineering Plastics, Membranes |

| Polythiophenes | Electrical Conductivity | Organic Electronics, Sensors |

| Thioether-based Polymer Membranes | Ion Permeability, Chlorine Resistance | Water Filtration, Fuel Cells |

| Organosulfur Copolymers | Reduced Polysulfide Shuttle | Lithium-Sulfur Battery Cathodes |

Poly(arylene ether sulfone) Systems with Pendant Benzyl-Type Groups

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal and mechanical stability. wright.edu The introduction of pendant benzyl-type groups, similar in structure to the benzyl moiety in this compound, has been a key strategy to enhance their properties for specific applications, most notably in the development of membranes for fuel cells. wright.edursc.org

A significant area of research involves the synthesis of PAES with pendant phenyl groups to improve the performance of proton exchange membranes (PEMs). rsc.org For instance, a series of sulfonated poly(arylene ether sulfone) copolymers with phenyl side groups have been synthesized. These materials exhibit improved dimensional, thermal, and oxidative stability compared to their non-substituted counterparts. rsc.org The presence of the bulky phenyl side groups can influence the polymer's microstructure, leading to favorable properties for membrane applications. rsc.org

Furthermore, the development of PAES bearing multiple benzyl-type quaternary ammonium (B1175870) pendants has shown promise. rsc.org These side-chain type membranes can exhibit anisotropic membrane swelling and achieve significant hydroxide (B78521) conductivity, reaching up to 49.8 mS cm⁻¹ at 80 °C. rsc.org The density and length of these pendant groups are believed to be crucial for achieving good hydroxide conductivity and alkaline stability. rsc.org Crosslinking these membranes can further enhance conductivity, reduce swelling, and improve both oxidative and chemical stability in hot alkaline conditions. rsc.org

The general synthesis of PAES is typically achieved through nucleophilic aromatic substitution. This process is facilitated by the presence of a strong electron-withdrawing group, such as a sulfone or ketone, and a good leaving group like fluoride (B91410) or chloride. wright.edu By carefully selecting the monomers, researchers can tailor the properties of the resulting polymer. For example, the use of a difluoro aromatic ketone monomer has been employed to create PAES with two pendant 3,5-dimethylphenyl groups. rsc.org Subsequent bromomethylation and quaternization of these groups lead to the desired side-chain type PAES with multiple benzyl quaternary ammonium groups. rsc.org

Anion Exchange Membranes (AEMs) for Fuel Cells

Anion exchange membranes (AEMs) are critical components in alkaline polymer electrolyte fuel cells (APEFCs), a technology that offers a more environmentally friendly alternative to traditional fossil fuels. rsc.orgeurekalert.org These membranes facilitate the transport of anions while separating the fuel and oxidant. The development of high-performance AEMs with excellent chemical stability, high ionic conductivity, and good mechanical properties is a primary focus of current research. eurekalert.org

The structure of the polymer backbone also plays a crucial role. Polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS) triblock copolymers functionalized with quaternary ammonium groups and alkyl side chains have been investigated as AEM materials. mdpi.com These ionomers exhibit clear phase separation between hydrophobic and hydrophilic domains, which is essential for creating efficient ion conductive pathways. mdpi.commdpi.com The introduction of alkyl side chains can enhance this nano-segregation, leading to more ordered structures and higher ion conductivities, ranging from 18.6 mS/cm to 36.8 mS/cm. mdpi.commdpi.com

Recent advancements have also focused on creating crosslinked AEMs to improve durability and performance. eurekalert.org By crosslinking a rigid poly(bibenzyl N-methyl piperidine) unit with an elastic SEBS component, researchers have developed membranes with high mechanical strength, excellent phase separation, and impressive ionic conductivity (72.28–146.25 mS cm⁻¹). eurekalert.org These novel membranes have demonstrated superior performance in AEM fuel cells, even surpassing some commercially available options. eurekalert.org

The overarching goal in AEM research is to develop materials that can operate efficiently and durably under the alkaline conditions of a fuel cell, contributing to the advancement of clean energy technologies. rsc.org

Functional Materials for Optoelectronic and Sensing Applications

The unique electronic and structural properties of this compound analogues make them promising candidates for the development of functional materials with applications in optoelectronics and sensing.

Luminescent Materials

While direct research on the luminescence of this compound is not extensively documented, related structures containing substituted aromatic rings and furan (B31954) cores have shown significant promise as luminescent materials. For instance, 2,5-di(hetero)arylfurans, which can be synthesized through a pseudo five-component reaction, exhibit bright blue luminescence with high quantum yields. beilstein-journals.org These compounds are of interest not only for their potential as photonic chromophores but also for their presence in biologically active molecules. beilstein-journals.org The synthesis of these materials often involves a one-pot Sonogashira–Glaser coupling sequence followed by a superbase-mediated cyclization. beilstein-journals.org The versatility of this method allows for the incorporation of various electron-donating and electron-neutral substituents on the aryl rings, which can modulate the luminescent properties. beilstein-journals.org

Electrochemical Applications (e.g., Redox Behavior)